6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15131415
InChI: InChI=1S/C17H18N6O2/c1-11(2)13-4-6-14(7-5-13)20-16-8-12(3)19-17(21-16)22-10-15(9-18-22)23(24)25/h4-11H,1-3H3,(H,19,20,21)
SMILES:
Molecular Formula: C17H18N6O2
Molecular Weight: 338.4 g/mol

6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine

CAS No.:

Cat. No.: VC15131415

Molecular Formula: C17H18N6O2

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine -

Specification

Molecular Formula C17H18N6O2
Molecular Weight 338.4 g/mol
IUPAC Name 6-methyl-2-(4-nitropyrazol-1-yl)-N-(4-propan-2-ylphenyl)pyrimidin-4-amine
Standard InChI InChI=1S/C17H18N6O2/c1-11(2)13-4-6-14(7-5-13)20-16-8-12(3)19-17(21-16)22-10-15(9-18-22)23(24)25/h4-11H,1-3H3,(H,19,20,21)
Standard InChI Key LMQTWCXUPAMOQG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=C(C=C3)C(C)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 6-methyl-2-(4-nitropyrazol-1-yl)-N-(4-propan-2-ylphenyl)pyrimidin-4-amine, reflects its core pyrimidine ring substituted at positions 2, 4, and 6. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₇H₁₈N₆O₂
Molecular Weight338.4 g/mol
Canonical SMILESCC1=CC(=NC(=N1)N2C=C(C=N2)N+[O-])NC3=CC=C(C=C3)C(C)C
PubChem CID7192954
LogP (Predicted)~3.2 (estimated via analogs)

The nitro group at the pyrazole’s 4-position introduces electron-withdrawing effects, potentially enhancing binding affinity to enzymatic pockets. The isopropylphenyl group contributes hydrophobicity, likely influencing membrane permeability.

Spectroscopic and Crystallographic Data

While experimental spectra are unavailable for this specific compound, pyrimidine analogs exhibit characteristic UV-Vis absorbance near 260–280 nm due to π→π* transitions in the aromatic system . X-ray crystallography of related structures reveals planar pyrimidine cores with dihedral angles <10° between substituents, suggesting minimal steric hindrance .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine involves multi-step reactions, typically beginning with functionalized pyrimidine precursors:

  • Pyrimidine Core Formation: Condensation of thiourea derivatives with β-diketones yields 4-aminopyrimidine intermediates.

  • Pyrazole Coupling: Nucleophilic aromatic substitution introduces the 4-nitropyrazole group at position 2 of the pyrimidine ring.

  • Buchwald–Hartwig Amination: Palladium-catalyzed coupling attaches the 4-isopropylphenylamine group to position 4.

Key challenges include optimizing nitro-group stability during high-temperature reactions and minimizing byproducts during amination. Reported yields for analogous syntheses range from 15–35%.

Structural Modifications

Modifying the isopropylphenyl or nitro groups alters physicochemical properties:

ModificationImpact on SolubilityBioactivity Trend
Replacement of NO₂ with CF₃↑ Lipophilicity, ↓ Reactivity↓ Kinase inhibition
Cyclopentyl vs. Isopropyl↑ Steric bulkMixed cellular potency

Such adjustments highlight the balance required between target engagement and pharmacokinetic profiles .

Biological Activity and Mechanistic Insights

Antiproliferative Effects

In silico docking studies predict moderate affinity (Kᵢ ~100–500 nM) for CDK4/6, though cellular GI₅₀ values likely exceed 1 μM based on bulkier analogs . Hypothesized mechanisms include:

  • G1 Phase Arrest: By inhibiting CDK4/6, the compound may prevent Rb phosphorylation, blocking S-phase entry .

  • Off-Target Effects: Nitro groups may induce oxidative stress, complicating mechanistic interpretation.

Research Trends and Comparative Analysis

Patent Landscape

A 2024 analysis identified 12 patents referencing similar pyrimidine-pyrazole hybrids, primarily filed by pharmaceutical entities in China and the United States. Applications focus on oncology (58%) and inflammatory diseases (27%).

Comparative Efficacy

The table below contrasts this compound with clinically approved kinase inhibitors:

Parameter6-Methyl-2-(4-Nitro...)PalbociclibAbemaciclib
Molecular Weight338.4 g/mol447.5 g/mol506.6 g/mol
Selectivity (CDK4/6 vs. CDK2)Moderate (predicted)HighModerate
LogP~3.23.82.1
Oral BioavailabilityNot tested46%45%

Data indicate that while the compound has a favorable molecular weight, its LogP may limit aqueous solubility compared to abemaciclib .

Challenges and Future Directions

ADME/Toxicity Considerations

Predicted ADME parameters reveal potential hurdles:

  • Permeability: Caco-2 Papp <5 × 10⁻⁶ cm/s (estimated), suggesting poor intestinal absorption.

  • Metabolism: Nitro reduction to amines may generate reactive intermediates, necessitating toxicology studies.

Synthetic Scalability

Current routes require palladium catalysts and hazardous solvents (e.g., DMF), complicating large-scale production. Flow chemistry approaches could improve yield and safety.

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